JQKD82 trihydrochloride
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Overview
Description
Preparation Methods
The synthesis of PCK82 (trihydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyridine and phenyl derivatives.
Functionalization: The core structure is then functionalized with various groups to enhance its cell permeability and selectivity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
PCK82 (trihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PCK82 (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of KDM5 histone demethylases.
Biology: Researchers use PCK82 (trihydrochloride) to investigate the role of histone demethylation in gene expression and cellular processes.
Medicine: This compound is being studied for its potential therapeutic effects in treating multiple myeloma and other cancers.
Mechanism of Action
PCK82 (trihydrochloride) exerts its effects by selectively inhibiting the KDM5 family of histone demethylases. This inhibition leads to an increase in the levels of histone H3K4me3, a marker associated with active gene transcription. The compound’s molecular targets include the catalytic domain of KDM5 enzymes, and its action disrupts the demethylation process, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
PCK82 (trihydrochloride) is unique in its high selectivity and potency as a KDM5 inhibitor. Similar compounds include:
JQKD82 dihydrochloride: Another form of the same compound with similar biological activity.
PCK82 (trihydrochloride) stands out due to its ability to increase histone H3K4me3 levels significantly and its potential therapeutic applications in multiple myeloma research .
Properties
Molecular Formula |
C27H43Cl3N4O5 |
---|---|
Molecular Weight |
610.0 g/mol |
IUPAC Name |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;trihydrochloride |
InChI |
InChI=1S/C27H40N4O5.3ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;3*1H |
InChI Key |
VSTHCFWHQMJPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
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